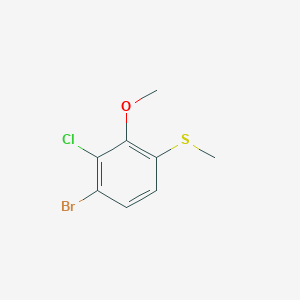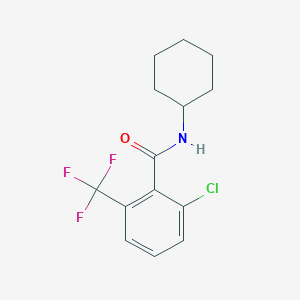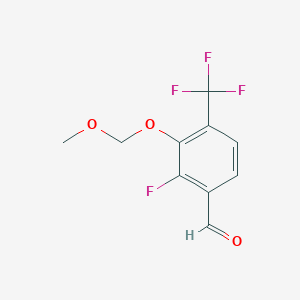
2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is an organic compound with a complex structure that includes fluorine, methoxy, and trifluoromethyl groups
準備方法
The synthesis of 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde typically involves multiple steps. . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group into the benzaldehyde structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
化学反応の分析
2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials with specific properties.
作用機序
The mechanism by which 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methoxy and fluorine groups can influence its reactivity and stability. The specific pathways involved depend on the biological context and the nature of the target molecules .
類似化合物との比較
2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde can be compared with other similar compounds such as:
2-Fluoro-3-methoxybenzaldehyde: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.
2-Fluoro-3-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde: Has a different position for the trifluoromethyl group, which can affect its reactivity and interactions.
2-Fluoro-3-(methoxymethyl)-5-(trifluoromethyl)benzaldehyde: Another positional isomer with distinct chemical behavior.
特性
IUPAC Name |
2-fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c1-16-5-17-9-7(10(12,13)14)3-2-6(4-15)8(9)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMNETMBNNSING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1F)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
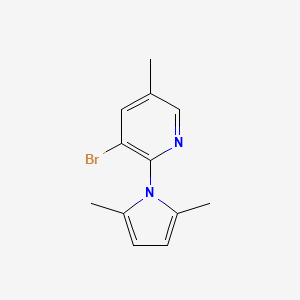
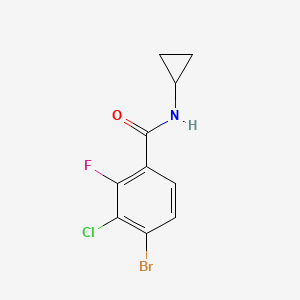
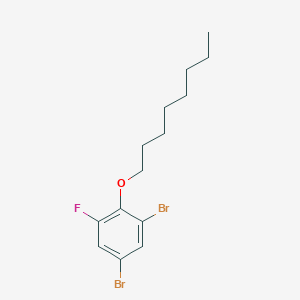
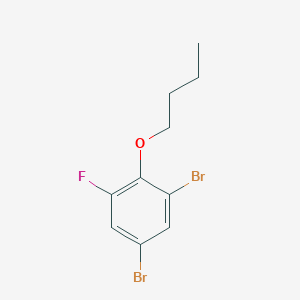
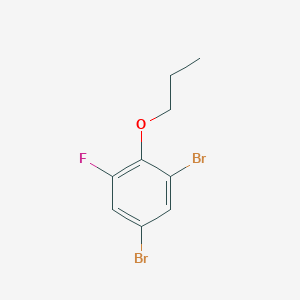

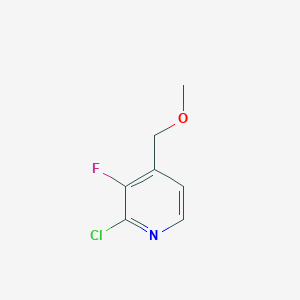


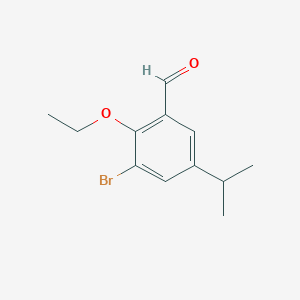
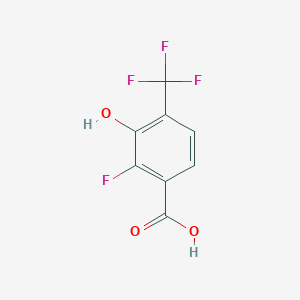
![8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293408.png)
